molecular formula C12H15N B1330159 2,3,3,5-Tetramethyl-3h-indole CAS No. 25981-82-2

2,3,3,5-Tetramethyl-3h-indole

Cat. No.: B1330159
CAS No.: 25981-82-2
M. Wt: 173.25 g/mol
InChI Key: RQVAPBRSUHSDGP-UHFFFAOYSA-N
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Description

2,3,3,5-Tetramethyl-3H-indole is an organic compound belonging to the indole family, characterized by its unique structure with four methyl groups attached to the indole ring. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of multiple methyl groups in this compound enhances its chemical stability and influences its reactivity, making it a valuable compound in various chemical and biological applications .

Biochemical Analysis

Biochemical Properties

2,3,3,5-Tetramethyl-3H-indole plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been identified as an allosteric enhancer of agonist activity at the A1 adenosine receptor . This interaction suggests that this compound can modulate receptor activity, potentially impacting various physiological processes. Additionally, its sparing solubility in water (0.26 g/L at 25°C) indicates that it may require specific conditions or solvents to be effectively utilized in biochemical assays .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their function. For instance, its role as an allosteric enhancer at the A1 adenosine receptor involves binding to a site distinct from the active site, thereby enhancing the receptor’s response to its natural ligand . This binding can lead to increased receptor activation and subsequent downstream signaling events. Additionally, this compound may influence enzyme activity, either by direct binding or through modulation of gene expression, resulting in altered metabolic pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in research. Studies have shown that indole derivatives can undergo degradation over time, impacting their efficacy . In vitro and in vivo studies are necessary to determine the long-term effects of this compound on cellular function. These studies can provide insights into the compound’s stability, potential degradation products, and their biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be insufficient to elicit a significant biological response. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies on similar indole derivatives have shown that dosage can significantly impact their pharmacological activity and toxicity profiles .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects. Understanding these pathways is crucial for optimizing the use of this compound in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can impact its overall efficacy and potential side effects. Studies on similar compounds have shown that their localization and accumulation in specific tissues can influence their therapeutic outcomes.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the nucleus, mitochondria, or other organelles, where they can exert their biological effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,5-Tetramethyl-3H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. For this compound, the starting materials typically include 2,3,3,5-tetramethylcyclohexanone and phenylhydrazine hydrochloride, with methanesulfonic acid as the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Fischer indole synthesis. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3,3,5-Tetramethyl-3H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,3,5-Tetramethyl-3H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives used in organic synthesis and material science.

    Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern, which enhances its stability and reactivity compared to other indole derivatives. This makes it particularly valuable in applications requiring robust chemical properties .

Properties

IUPAC Name

2,3,3,5-tetramethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-8-5-6-11-10(7-8)12(3,4)9(2)13-11/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVAPBRSUHSDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067169
Record name 3H-Indole, 2,3,3,5-tetramethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25981-82-2
Record name 2,3,3,5-Tetramethyl-3H-indole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Indole, 2,3,3,5-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025981822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Indole, 2,3,3,5-tetramethyl-
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Record name 3H-Indole, 2,3,3,5-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3,5-Tetramethyl-3H-indole
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Synthesis routes and methods

Procedure details

p-Toluidine was reacted with methyl isopropyl ketone in the same way as in Example 3. 2,3,3,5-Tetramethyl-3-H-indole was formed in a yield of 87% of the theoretical yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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